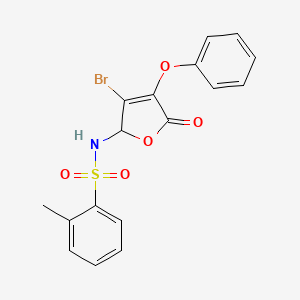

N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide

説明

N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a brominated furan derivative bearing a phenoxy group and a 2-methylbenzenesulfonamide moiety. Its synthesis typically involves multi-step reactions, including sulfonylation and coupling processes. For instance, bromofuran intermediates are generated via chlorosulfonic acid treatment of 2-bromofuran in dichloromethane (DCM), followed by amination and phenoxy group introduction .

特性

IUPAC Name |

N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO5S/c1-11-7-5-6-10-13(11)25(21,22)19-16-14(18)15(17(20)24-16)23-12-8-3-2-4-9-12/h2-10,16,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMOYKLTZCGUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₈H₁₃BrO₄S

- Molecular Weight : 373.197 g/mol

- CAS Number : 88969-75-9

The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

- Formation of the furan ring : This is achieved through cyclization reactions involving phenolic compounds and appropriate bromo derivatives.

- Introduction of the sulfonamide group : This step typically involves the reaction of an amine with a sulfonyl chloride.

- Bromination : The introduction of bromine at the 3-position of the furan ring is crucial for enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| Compound A | Moderate against E. coli | |

| Compound B | High against S. aureus | |

| N-(3-bromo...) | To be determined | This study |

Anticancer Activity

N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide has also been evaluated for anticancer activity. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : A recent study assessed the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair, leading to cancer cell death.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to apoptosis.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

Furan vs. Pyridine Derivatives

- Target Compound: Features a 2H-furan core with bromo (C3), ketone (C5), and phenoxy (C4) substituents. The sulfonamide group is linked to C2 of the furan.

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide : Replaces the furan with a pyridine ring, introducing methoxy (C2) and bromo (C5) groups. The sulfonamide is attached to C3 of the pyridine. This pyridine derivative exhibits distinct electronic properties due to nitrogen’s electronegativity, influencing solubility and binding interactions .

Sulfonamide-Linked Aromatic Systems

- N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide : Substitutes the bromofuran with a 3-chlorobenzoyl group. The sulfonamide bridges a methylbenzenesulfonyl unit and a chlorinated aromatic ring. Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, a conformation shared with the target compound’s analogs. Dihedral angles between aromatic rings (72.4°) and torsional flexibility at the sulfur atom (66.9°) are critical for packing and hydrogen-bonding interactions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。